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For Researchers, Scientists, and Drug Development Professionals

Introduction
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent,

broad-spectrum inhibitor of a wide range of bacterial β-lactamases.[1] Its exceptional inhibitory

activity against both plasmid-mediated and chromosomally-mediated enzymes made it a

compound of significant interest in overcoming antibiotic resistance. Despite its promising

efficacy, the development of BRL-42715 was ultimately halted due to significant stability

challenges, primarily its rapid hydrolysis by metallo-β-lactamases.[2][3] This technical guide

provides a comprehensive overview of the available data on the stability and solubility of BRL-
42715, intended to inform researchers and drug development professionals.

Physicochemical Properties
Property Value Reference

Molecular Formula C₁₀H₇N₄NaO₃S Hodges, et al. (1991)

Molecular Weight 286.24 g/mol Hodges, et al. (1991)

Stability Profile
The stability of BRL-42715 is a critical factor that has limited its clinical development. The

primary mode of degradation is through enzymatic hydrolysis, although like other penems, it is
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also susceptible to chemical hydrolysis.

Enzymatic Stability
BRL-42715 is a highly effective inactivator of active-site serine β-lactamases.[4] However, it is

readily hydrolyzed by class B, Zn²⁺-containing metallo-β-lactamases.[2] This rapid degradation

was a key reason for the termination of its development. The interaction with various β-

lactamases has been studied kinetically, with second-order inactivation rate constants

determined for several enzymes.

β-Lactamase Class
Second-Order
Inactivation Rate
Constant (μM⁻¹s⁻¹)

Reference

Staphylococcus

aureus
A - Farmer et al. (1994)

Bacillus cereus I A - Farmer et al. (1994)

TEM A - Farmer et al. (1994)

Klebsiella

pneumoniae K1
A 0.17 - 6.4 Farmer et al. (1994)

Enterobacter cloacae

P99
C - Farmer et al. (1994)

Note: A specific value for each enzyme was not provided in the abstract, but a range was

given.

The half-life for the regeneration of free enzyme from the inhibited complex varies significantly

depending on the specific β-lactamase, ranging from 5 minutes for the K1 β-lactamase to over

2 days for the staphylococcal enzyme.

Chemical Stability
Detailed quantitative data on the intrinsic chemical stability of BRL-42715 under various pH

and temperature conditions is not readily available in the public domain. However, based on
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the general characteristics of the penem class of compounds, it is expected to be susceptible

to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Degradation Pathway: Upon hydrolysis by metallo-β-lactamases, BRL-42715 rearranges to

form a dihydrothiazepine derivative. A similar rearrangement is also reported to occur under

base-catalyzed conditions.

Solubility Parameters
Specific quantitative solubility data for BRL-42715 in aqueous and organic solvents is not

extensively reported in the literature. As a sodium salt, it is expected to have some aqueous

solubility.

Parameter Observation Reference

Aqueous Solubility

Not explicitly quantified, but

used in aqueous solutions for

in vitro testing.

Coleman et al. (1989)

Oral Bioavailability

Poorly absorbed in rats, dogs,

and cynomolgus monkeys. A

bioavailability of 0.2 was

observed in mice.

Coleman et al. (1991)

Serum Protein Binding

27-38% in mouse, rat, and dog

sera; 68-70% in primate and

human sera.

Coleman et al. (1991)

The low oral bioavailability in most species tested suggests that solubility and/or permeability

may be limiting factors.

Experimental Protocols
Detailed experimental protocols specific to BRL-42715 are not published. However, the

following methodologies are representative of those that would be employed for a penem

antibiotic.

Stability-Indicating HPLC Method
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A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for

assessing the stability of BRL-42715 and separating it from its degradation products.

Objective: To develop and validate a quantitative HPLC method for the determination of BRL-
42715 in the presence of its degradation products.

Typical Parameters:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic

modifier (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min.

Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of BRL-
42715.

Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced

degradation of BRL-42715 would be performed under the following conditions:

Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

Base Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: Heating the solid drug at a high temperature (e.g., 105°C).

Photostability: Exposure to light according to ICH guidelines.

Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of BRL-42715 in aqueous media at different

pH values.

Methodology (Shake-Flask Method):
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An excess amount of BRL-42715 is added to a series of vials containing buffers of different

pH values (e.g., pH 2, 4, 6, 7.4, 9).

The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or

37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved

solid.

The concentration of BRL-42715 in the filtrate is determined by a validated analytical

method, such as HPLC.

Signaling Pathways and Experimental Workflows
The primary mechanism of action of BRL-42715 is the inhibition of β-lactamase enzymes,

which are crucial for bacterial resistance to β-lactam antibiotics.
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Caption: Inhibition of serine β-lactamase by BRL-42715.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/product/b15564214?utm_src=pdf-body-img
https://www.benchchem.com/product/b15564214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analytical Method

Data Analysis

BRL-42715 (Solid)

Stress Conditions
(Acid, Base, Heat, etc.)

Stressed Sample

HPLC System

Injection

Data Acquisition & Processing

Peak Identification
(BRL-42715 & Degradants)

Quantification of
BRL-42715 Remaining

Click to download full resolution via product page

Caption: Workflow for a forced degradation study of BRL-42715.
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Conclusion
BRL-42715 is a potent β-lactamase inhibitor whose clinical development was hampered by its

instability, particularly its rapid degradation by metallo-β-lactamases. While quantitative data on

its intrinsic chemical stability and solubility are scarce in publicly available literature, this guide

consolidates the existing knowledge. The provided experimental frameworks offer a basis for

any future investigations into the physicochemical properties of BRL-42715 or similar penem-

based inhibitors. Further research to fully characterize its stability and solubility profiles would

be necessary for any potential re-evaluation of this compound or its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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